molecular formula C21H18FN5O3S B2494838 N-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide CAS No. 1021075-50-2

N-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide

Cat. No. B2494838
CAS RN: 1021075-50-2
M. Wt: 439.47
InChI Key: RDBWQXOSILBISX-UHFFFAOYSA-N
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Description

N-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C21H18FN5O3S and its molecular weight is 439.47. The purity is usually 95%.
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Scientific Research Applications

Potential in Cancer Research

Compounds with similar structural features have been explored for their anticancer activity. For instance, derivatives of 6-fluorobenzo[b]pyran have shown anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine, suggesting a potential for structural analogs, including N-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide, in cancer research (Hammam et al., 2005).

Role in Anti-inflammatory Research

Derivatives of N-(4, 6-dimethylpyridin-2-yl) have been synthesized and evaluated for anti-inflammatory activity, suggesting a potential application for this compound in the development of new anti-inflammatory agents (Robert-Piessard et al., 1997).

Explorations in Metabolic Stability

Research has been conducted on the metabolic stability of compounds with similar structures, aiming to improve the pharmacological profile of potential therapeutic agents. This involves modifying the molecular structure to reduce or eliminate metabolic deacetylation, which could be relevant for optimizing the efficacy of this compound (Stec et al., 2011).

Cardiovascular Research Implications

The presence of pyridazinone moieties in compounds has been linked to cardio-active properties, suggesting that this compound could have implications in cardiovascular research, especially in the development of cardioactive agents (Imran & Abida, 2016).

Antimicrobial Activity

Compounds with fluoro and thiazole moieties have shown promising antimicrobial activity, indicating that this compound might be explored for its antimicrobial properties, contributing to the development of new antimicrobial agents (Desai et al., 2013).

properties

IUPAC Name

N-[6-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3S/c1-13(28)23-16-5-7-17(8-6-16)24-19(29)12-31-20-10-9-18(26-27-20)25-21(30)14-3-2-4-15(22)11-14/h2-11H,12H2,1H3,(H,23,28)(H,24,29)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBWQXOSILBISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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